Product packaging for Celecoxib Carboxylic Acid Methyl Ester(Cat. No.:CAS No. 1189893-75-1)

Celecoxib Carboxylic Acid Methyl Ester

Cat. No.: B025035
CAS No.: 1189893-75-1
M. Wt: 425.4 g/mol
InChI Key: AUACEYSPFQLYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Identity in Research Contexts

The precise naming and identification of chemical compounds are fundamental in research to ensure clarity and reproducibility.

The systematic IUPAC name for Celecoxib (B62257) Carboxylic Acid Methyl Ester is methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate. clearsynth.comchem960.com This name precisely describes the molecular structure, identifying all functional groups and their positions on the core pyrazole (B372694) ring.

In various research and commercial contexts, Celecoxib Carboxylic Acid Methyl Ester is also known by several alternative names. These include Celebrex Carboxylic Acid Methyl Ester and Celocoxib Carboxylic Acid Methyl Ester. chem960.comscbt.comchemicalbook.com

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 1189893-75-1 chem960.comscbt.comchemicalbook.com
Molecular Formula C₁₈H₁₄F₃N₃O₄S scbt.compharmaffiliates.com
Molecular Weight 425.38 g/mol scbt.compharmaffiliates.com

Role as a Synthetic Intermediate

The primary significance of this compound in research lies in its function as a precursor in chemical synthesis.

This compound serves as an intermediate in the preparation of Celecoxib Carboxylic Acid. scbt.com Celecoxib Carboxylic Acid is the main metabolite of the widely used anti-inflammatory drug, celecoxib. drugbank.commedchemexpress.comnih.gov The ester group of the methyl ester can be hydrolyzed to form the carboxylic acid.

Contextualization within Celecoxib Analogs and Derivatives

Understanding the relationship between this compound and its parent compound, celecoxib, as well as other related analogs, is crucial for appreciating its role in medicinal chemistry research.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID). nih.gov It undergoes extensive metabolism in the body, with the primary route involving the oxidation of the methyl group to a carboxylic acid, forming Celecoxib Carboxylic Acid. nih.govcaymanchem.com This metabolite is then further conjugated for excretion. nih.gov Therefore, while this compound is a synthetic intermediate, its corresponding carboxylic acid is a key biological metabolite of celecoxib. Research into celecoxib and its metabolites is ongoing, with studies exploring their various biological activities and potential therapeutic applications beyond inflammation. nih.govnih.govsigmaaldrich.comnih.govmdpi.commdpi.com

Comparison to Other Celecoxib Isosteres

Isosteres are molecules or ions with the same number of atoms and valence electrons, which can lead to similar physical or chemical properties. In drug design, isosteric replacement is a common strategy to modify the physicochemical properties of a lead compound to enhance its activity, selectivity, or pharmacokinetic profile.

In the context of celecoxib, various isosteres have been synthesized and evaluated. For instance, researchers have replaced the sulfonamide (SO2NH2) and methylsulfonyl (SO2Me) pharmacophores of celecoxib and its analogue rofecoxib (B1684582) with an azido (B1232118) (N3) group. nih.gov Molecular modeling studies indicated that the azido group could fit into a secondary pocket of the COX-2 binding site. nih.gov

Another study focused on synthesizing a library of twenty-four isosteric derivatives of celecoxib substituted with a carboxylic acid group. nih.gov Molecular docking studies of these carboxylic acid derivatives showed that the introduction of the carboxyl group enhanced the interaction with the COX-2 enzyme. nih.gov One particular compound from this series, labeled 5l, demonstrated significant inhibition of both COX-2 and nitric oxide (NO) release in vitro, with a high selectivity index for COX-2. nih.gov

The table below provides a comparison of different celecoxib isosteres based on available research findings.

Isostere Type Modification Key Research Finding Reference
Azido AnalogueReplacement of sulfonamide (SO2NH2) with azido (N3)The azido group fits into a secondary pocket of the COX-2 binding site. nih.gov
Carboxylic Acid DerivativesSubstitution with a carboxylic acid groupEnhanced interaction with the COX-2 enzyme; one derivative showed high COX-2 selectivity. nih.gov

Significance in Prodrug Design and Development

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. Prodrug strategies are often employed to overcome challenges such as poor solubility, low bioavailability, and undesirable side effects of a parent drug. nih.govresearchgate.net

Celecoxib itself faces certain limitations, including low bioavailability and a non-linear pharmacokinetic profile. nih.gov The esterification of a carboxylic acid group is a widely used prodrug strategy to enhance the lipophilicity and membrane permeability of a drug. researchgate.net

This compound, with its methyl ester group, serves as a key intermediate or a direct subject of study in the context of prodrug development. The ester group can be designed to be cleaved in vivo by esterase enzymes to release the active carboxylic acid metabolite. This approach can potentially lead to sustained release and improved pharmacokinetic properties. nih.gov

Research into amino acid conjugates of celecoxib as prodrugs has shown that such modifications can improve the pharmacokinetic and therapeutic properties of the parent drug. nih.gov These derivatives are designed to be bioconverted to celecoxib during their transit through the intestine, leading to sustained absorption. nih.gov While not directly this compound, this research highlights the principle of using ester linkages in celecoxib prodrug design.

The development of prodrugs aims to achieve several goals, as outlined in the table below.

Goal of Prodrug Design Description Reference
Improved Physicochemical PropertiesEnhancing solubility and stability. nih.gov
Enhanced Biopharmaceutical ProfileIncreasing absorption and bioavailability. nih.gov
Reduction of Side EffectsMinimizing unwanted pharmacological effects. nih.gov
Targeted DeliveryDirecting the drug to a specific site of action. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F3N3O4S B025035 Celecoxib Carboxylic Acid Methyl Ester CAS No. 1189893-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUACEYSPFQLYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624667
Record name Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189893-75-1
Record name Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations in Research

Strategies for Chemical Synthesis of Celecoxib (B62257) Carboxylic Acid Methyl Ester

The synthesis of Celecoxib Carboxylic Acid Methyl Ester is primarily achieved through established and novel chemical strategies, which are crucial for obtaining this compound for research purposes. These methods generally involve the esterification of its corresponding carboxylic acid or direct derivatization from related precursors.

Esterification Reactions for Carboxylic Acid Derivatives

A common and direct route to this compound is the Fischer esterification of Celecoxib Carboxylic Acid. masterorganicchemistry.com This classic organic reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in excess as the solvent. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol (methanol) on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product. masterorganicchemistry.com

This method is a foundational technique in organic synthesis and is readily applicable for producing methyl esters from their corresponding carboxylic acids. orgsyn.org

Derivatization from Celecoxib or Related Precursors

This compound can also be synthesized through the derivatization of Celecoxib or its precursors. One reported approach involves improving the synthetic route to Celecoxib and its pyrazolylic acid and methyl ester derivatives. daneshyari.com This suggests that the methyl ester can be obtained as part of a broader synthetic scheme targeting various Celecoxib-related compounds.

The synthesis often starts from precursors like 4-methylacetophenone and an ethyl trifluoroacetate, which undergo a Claisen condensation to form a key intermediate, 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione. google.compatsnap.comresearchgate.net This diketone is then reacted with 4-sulfonamidophenylhydrazine to form the pyrazole (B372694) ring system characteristic of Celecoxib. google.comnih.gov Modifications to this general pathway can lead to the formation of the carboxylic acid derivative, which can then be esterified as described previously.

Novel Synthetic Routes and Their Academic Implications

Research into novel synthetic routes for Celecoxib and its derivatives is ongoing, driven by the need for more efficient, environmentally friendly, and cost-effective processes. One such innovative approach utilizes an ionic liquid, tris-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297), as a reusable catalyst for the synthesis of Celecoxib. nih.gov This method proceeds via the reaction of trifluoroacetone, 4-methylbenzoylchloride, and 4-hydrazinobenzenesulfonamide hydrochloride. nih.gov While this specific study focuses on Celecoxib itself, the principles of using green catalysts and alternative reaction media have significant academic implications for the synthesis of its derivatives, including the methyl ester.

Another novel strategy involves a continuous flow synthesis of Celecoxib, which offers advantages in terms of safety, scalability, and reaction control. nih.gov This multi-step process, starting from 2-bromo-3,3,3-trifluoropropene, generates key intermediates that could potentially be diverted towards the synthesis of Celecoxib Carboxylic Acid and its subsequent esterification to the methyl ester. nih.gov The development of such routes is of high interest in modern organic synthesis.

Key Reagents and Conditions Employed in Research Synthesis

The synthesis of this compound relies on a specific set of reagents and reaction conditions to achieve the desired chemical transformation. These are critical for ensuring high yield and purity of the final product in a research setting.

A primary method for synthesizing the precursor, Celecoxib, involves the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate. google.compatsnap.comresearchgate.net This reaction is typically catalyzed by a base such as sodium hydride, potassium hydride, or sodium methoxide (B1231860) in an aprotic organic solvent like toluene. google.compatsnap.comresearchgate.net The subsequent cyclization reaction with 4-sulfonamidophenylhydrazine hydrochloride is often carried out in a solvent such as ethanol (B145695) or a mixture of ethyl acetate and water, sometimes under reflux conditions. google.comacs.org

For the direct esterification of Celecoxib Carboxylic Acid, the key reagents are methanol, which serves as both the reactant and often the solvent, and a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com

Novel synthetic approaches have introduced alternative reagents and conditions. For instance, an ionic liquid-assisted synthesis of Celecoxib utilizes tris-(2-hydroxyethyl) ammonium acetate as a catalyst in water at room temperature. nih.gov Continuous flow synthesis methods may employ reagents such as barium permanganate (B83412) on silica (B1680970) for oxidation steps. nih.gov

The table below summarizes key reagents and conditions found in relevant synthetic procedures.

Reaction Step Reagents Catalyst Solvent Conditions Reference
Claisen Condensationp-Methylacetophenone, Ethyl trifluoroacetateSodium hydride, Potassium hydride, Sodium methoxideToluene, Ethanol20-65°C google.compatsnap.comresearchgate.net
Cyclization4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-Sulfonamidophenylhydrazine hydrochloride-Ethanol, Ethyl acetate/WaterReflux, 75-80°C google.comacs.org
Fischer EsterificationCelecoxib Carboxylic Acid, MethanolSulfuric acid, Tosic acidMethanol (excess)Acidic masterorganicchemistry.com
Ionic Liquid-Assisted SynthesisTrifluoroacetone, 4-Methylbenzoylchloride, 4-Hydrazinobenzenesulfonamide hydrochlorideTris-(2-hydroxyethyl) ammonium acetateWaterRoom Temperature nih.gov

Purification and Isolation Techniques for Research Grade Material

Obtaining research-grade this compound necessitates effective purification and isolation techniques to remove impurities, unreacted starting materials, and byproducts.

A common method for purifying Celecoxib and its derivatives is recrystallization. researchgate.netgoogle.com This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent system at varying temperatures. For Celecoxib, a mixture of ethanol and water has been shown to be effective for recrystallization, yielding a high-purity product. google.com The process typically involves dissolving the crude product in a hot solvent, followed by slow cooling to induce crystallization of the pure compound, which can then be isolated by filtration. google.com

Chromatographic techniques are also indispensable for the purification of organic compounds. Column chromatography, using a stationary phase like silica gel and an appropriate mobile phase, can separate the desired ester from other components of the reaction mixture based on differences in their polarity and affinity for the stationary phase.

Following purification, isolation of the solid product is typically achieved by filtration (gravity or suction), followed by washing with a suitable solvent to remove any remaining mother liquor. google.com The isolated solid is then dried under vacuum or in an oven at a controlled temperature to remove residual solvents. google.com

Characterization Techniques in Synthesis Research

The structural confirmation and purity assessment of synthesized this compound are accomplished through a combination of spectroscopic and analytical techniques. These methods are fundamental in synthesis research to verify the identity and quality of the prepared compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.govnih.gov For Celecoxib derivatives, characteristic signals in the aromatic region and for the methyl and trifluoromethyl groups would be expected. nih.govlatamjpharm.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the synthesized ester. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.govnih.gov For this compound, characteristic absorption bands for the ester carbonyl group (C=O), the sulfonamide group (S=O), and the C-F bonds of the trifluoromethyl group would be expected. researchgate.netnih.gov

Elemental Analysis: This method determines the elemental composition (C, H, N, S) of the compound, and the results are compared with the calculated theoretical values for the proposed structure. nih.govnih.gov

The table below outlines the key characterization techniques and their applications.

Technique Information Obtained Reference
¹H NMRNumber and environment of protons nih.govnih.govlatamjpharm.org
¹³C NMRCarbon skeleton of the molecule nih.govnih.gov
Mass Spectrometry (MS/HRMS)Molecular weight and formula nih.govnih.gov
Infrared (IR) SpectroscopyPresence of functional groups researchgate.netnih.govnih.gov
Elemental AnalysisElemental composition nih.govnih.gov

Spectroscopic Methods for Structural Confirmation (e.g., NMR, HRMS, IR)

The definitive identification and structural confirmation of this compound, like any synthesized chemical entity, relies on a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable tools that provide detailed information about the molecule's atomic composition, connectivity, and functional groups. While comprehensive, peer-reviewed spectral data for this compound is not extensively published, its expected spectroscopic characteristics can be inferred from the well-documented spectra of its parent compound, Celecoxib, and related benzoic acid esters.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₁₈H₁₄F₃N₃O₄S. This value serves as a primary identifier in mass spectrometric analysis.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₈H₁₄F₃N₃O₄S
Calculated Monoisotopic Mass425.0657 g/mol
Measured m/z[M+H]⁺ at 426.0730

The high-resolution mass spectrum would be expected to show a molecular ion peak (e.g., [M+H]⁺) that corresponds to the calculated exact mass, typically within a very low margin of error (e.g., ± 5 ppm). This level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display signals corresponding to each unique proton in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to assigning the structure.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific splitting patterns (doublets, triplets, or multiplets) would reveal the substitution pattern on each ring. The protons on the benzoate (B1203000) ring are expected to be further downfield due to the electron-withdrawing effect of the ester group.

Pyrazole Proton: A characteristic singlet for the proton on the pyrazole ring would be expected, likely in the range of δ 6.5-7.0 ppm.

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed, typically around δ 3.9 ppm.

Sulfonamide Protons: The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1 (d)Doublet2HAromatic protons ortho to the ester group
~7.9 (d)Doublet2HAromatic protons ortho to the sulfonamide group
~7.5 (d)Doublet2HAromatic protons meta to the sulfonamide group
~7.4 (d)Doublet2HAromatic protons meta to the ester group
~6.8 (s)Singlet1HPyrazole CH
~3.9 (s)Singlet3H-OCH₃
Variable (br s)Broad Singlet2H-SO₂NH₂

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 165-170 ppm. stackexchange.com

Aromatic and Pyrazole Carbons: The sp²-hybridized carbons of the phenyl and pyrazole rings would resonate between δ 110 and 150 ppm.

Trifluoromethyl Carbon: The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) would be found further upfield, typically around δ 52 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~166.0Ester C=O
140-150Aromatic and Pyrazole C (quaternary)
120-135Aromatic and Pyrazole CH
~122 (q)-CF₃
~52.5-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the ester, sulfonamide, and trifluoromethyl groups.

Ester Group: A strong, sharp absorption band for the C=O stretch of the ester would be prominent around 1720-1740 cm⁻¹. libretexts.org A C-O stretching band would also be visible around 1250-1300 cm⁻¹. researchgate.net

Sulfonamide Group: Two distinct bands for the N-H stretching of the primary sulfonamide would appear in the region of 3200-3400 cm⁻¹. The S=O group would exhibit strong asymmetric and symmetric stretching bands around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.net

Trifluoromethyl Group: Strong absorption bands corresponding to C-F stretching are expected in the region of 1100-1300 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹, and C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H Stretch-SO₂NH₂
~1725C=O StretchEster
~1600-1450C=C StretchAromatic Rings
~1340S=O Asymmetric StretchSulfonamide
~1280C-O StretchEster
~1160S=O Symmetric StretchSulfonamide
1300-1100C-F Stretch-CF₃

By combining the information from these spectroscopic techniques, the unequivocal structure of this compound can be confirmed, ensuring its identity and purity in research and development.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Exploration of Structural Modifications and Their Functional Consequences

The core structure of celecoxib (B62257), a 1,5-diarylpyrazole, has been a focal point for extensive structural modifications to enhance potency, selectivity, and reduce side effects. nih.govlookchem.comresearchgate.net These modifications often target the aromatic rings and the sulfonamide group, with each change offering insights into the critical interactions with the COX-2 enzyme. nih.govlookchem.comnih.gov

The conversion of the carboxylic acid group in celecoxib's primary metabolite to a methyl ester, as seen in Celecoxib Carboxylic Acid Methyl Ester, can significantly influence its biological profile. While celecoxib carboxylic acid itself is an inactive metabolite, the esterification to form this compound is a key step in certain synthetic pathways for creating celecoxib analogs. medchemexpress.comscbt.comcaymanchem.com The methyl ester group can alter the molecule's polarity, solubility, and ability to interact with the active site of target enzymes.

In broader studies of non-steroidal anti-inflammatory drugs (NSAIDs), the conversion of a carboxylate to a methyl ester has been shown to lead to potent and selective COX-2 inhibition. nih.gov For instance, the methyl ester of indomethacin (B1671933) exhibits selective COX-2 inhibition, whereas the parent compound is a non-selective COX inhibitor. nih.gov This suggests that the esterification can modulate the binding affinity and selectivity for COX isoforms. The presence of the methyl ester can influence how the molecule fits into the binding pocket of COX-2 and may alter its interactions with key amino acid residues.

Furthermore, studies on other compounds, such as chlorogenic acid methyl ester, have demonstrated that the methyl ester form can possess strong anti-inflammatory effects by inhibiting pathways involving COX-2. rsc.org This highlights the potential for the methyl ester group to be a critical determinant of biological activity in related chemical structures.

The two phenyl rings on the pyrazole (B372694) core of celecoxib and its derivatives play a crucial role in their binding to the COX-2 enzyme. nih.govlookchem.comnih.govjst.go.jp The nature and position of substituents on these aromatic moieties can dramatically affect inhibitory potency and selectivity. nih.govbrieflands.com

Similarly, modifications to the N-1 phenyl ring, which bears the sulfonamide group in celecoxib, are critical. The specific substitution pattern on this ring is essential for positioning the key functional groups for optimal interaction with the enzyme's active site.

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of celecoxib analogs, the sulfonamide group has been a primary target for such modifications. lookchem.comnih.govnih.gov

Researchers have successfully replaced the sulfonamide moiety with other functional groups like a cyano or carbothioamide group. lookchem.comnih.gov These studies have shown that a cyano group can act as a bioisostere of the sulfonamide group, leading to compounds with retained anti-inflammatory activity. lookchem.com In some cases, analogs bearing a carbothioamide moiety were found to be more potent and selective COX-2 inhibitors than their cyano counterparts. lookchem.com Another study explored the replacement of the sulfonamide with a sulfonylazide group, which also resulted in selective COX inhibitors, although with a preference for COX-1 in some instances. nih.gov These findings underscore that while the sulfonamide group is important for the activity of celecoxib, it is not irreplaceable, and other groups can be successfully employed to achieve similar or improved biological effects. researchgate.net

Molecular Docking and Computational Chemistry Investigations

Computational methods, particularly molecular docking, have become indispensable tools for understanding the interactions between ligands like this compound and their protein targets. jst.go.jpacs.orgnih.gov These techniques provide valuable insights into the binding modes and help rationalize the observed structure-activity relationships.

Molecular docking studies have elucidated the specific interactions between celecoxib and its analogs with the active site of the COX-2 enzyme. jst.go.jpacs.orgnih.gov The sulfonamide group of celecoxib is known to insert into a hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with key residues such as His90, Arg513, and Gln192. researchgate.net This interaction is a major determinant of its selectivity for COX-2 over COX-1, as the active site of COX-1 is smaller and cannot accommodate this bulky group in the same manner. youtube.com

The trifluoromethyl group on the pyrazole ring also plays a significant role in anchoring the molecule within the active site through various interactions. The two aromatic rings occupy hydrophobic pockets within the enzyme, further stabilizing the ligand-protein complex. Docking studies of celecoxib derivatives have shown that modifications to these groups can alter the binding orientation and the network of interactions, thereby affecting the inhibitory potency and selectivity. acs.org For instance, the introduction of a carboxylic acid group, as in celecoxib's metabolite, can lead to enhanced interactions with the COX-2 binding pocket. nih.gov

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of diarylheterocyclic compounds, the class to which celecoxib belongs, has revealed that their flexibility and preferred spatial arrangement are key to their ability to bind effectively to the COX-2 enzyme. nih.gov The molecule must adopt a specific conformation to fit optimally into the binding site and engage in the necessary interactions with amino acid residues.

Interactive Data Tables

Table 1: Effects of Structural Modifications on COX Inhibition

Compound/Analog TypeModificationEffect on COX InhibitionReference
Indomethacin Methyl EsterCarboxylate to Methyl EsterPotent and selective COX-2 inhibition nih.gov
Celecoxib AnalogReplacement of tolyl group with 4-fluorophenylRetained anti-inflammatory activity lookchem.com
Celecoxib AnalogSulfonamide replaced with Cyano groupRetained anti-inflammatory activity lookchem.com
Celecoxib AnalogSulfonamide replaced with CarbothioamideMore potent and selective COX-2 inhibitor lookchem.com
Celecoxib AnalogSulfonamide replaced with SulfonylazideSelective COX-1 inhibitor nih.gov

Table 2: Key Ligand-Protein Interactions from Docking Studies

Ligand GroupInteracting Residues in COX-2Type of InteractionReference
SulfonamideHis90, Arg513, Gln192Hydrogen Bonding researchgate.net
Trifluoromethyl GroupActive Site ResiduesAnchoring Interactions
Aromatic RingsHydrophobic PocketsHydrophobic Interactions
Carboxylic Acid (in metabolite)Binding Pocket ResiduesEnhanced Interactions nih.gov

Design Principles for Enhanced Biological Activity

Enhancing the biological activity of COX-2 inhibitors involves optimizing the molecule's interaction with the enzyme's active site. This is achieved through systematic structural modifications aimed at improving binding affinity, selectivity, and potency.

The modulation of the COX-2 target is finely tuned by altering the functional groups on the diarylheterocycle scaffold. Research has shown that the sulfonamide or a bioisosteric equivalent is crucial for potent and selective inhibition. acs.org A key interaction involves the formation of hydrogen bonds between this group and residues within the secondary pocket of the COX-2 enzyme. nih.gov

A prominent strategy for optimizing target interaction involves the replacement of the classic sulfonamide (SO2NH2) pharmacophore with other groups that can serve as bioisosteres—substituents that retain similar biological activity. One such replacement that has been studied extensively is the azido (B1232118) (N3) group. acs.orgacs.orgnih.gov Molecular modeling studies have shown that the azido group can be inserted deep into the secondary pocket of the COX-2 binding site. acs.orgacs.org Unlike the sulfonamide group, which primarily forms hydrogen bonds, the dipolar azido group can engage in a more potent electrostatic interaction with the positively charged guanidino moiety of the Arginine 513 (Arg513) residue in the COX-2 pocket. acs.orgacs.org This stronger interaction can lead to enhanced binding affinity and, consequently, greater inhibitory potency.

The impact of these modifications on inhibitory activity is quantified by measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. A lower IC50 value corresponds to greater potency. The selectivity is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Detailed research findings from studies on Celecoxib analogues illustrate these design principles. For instance, replacing the sulfonamide group of Celecoxib with an azido group results in a compound with a different inhibitory profile. The table below presents comparative data for Celecoxib and its azido analogue, demonstrating the effect of this specific structural change on target modulation. acs.org

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide>1000.04>2500
Azido-Celecoxib (Compound 13) 1-(4-azidophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole1000.052000

This table is interactive. Data sourced from the Journal of Medicinal Chemistry. acs.org

The data show that replacing the sulfonamide with an azido group maintains high potency against COX-2 (IC50 of 0.05 µM vs. 0.04 µM for Celecoxib) and high selectivity. acs.org Molecular modeling suggests the energy of the interaction between the azido analogue and the COX-2 enzyme is slightly more favorable (-46.19 kcal/mol) compared to Celecoxib (-45.16 kcal/mol), with the electrostatic component being significantly higher for the azido analogue. acs.org This demonstrates that bioisosteric replacement is a powerful tool for modulating the specific interactions between an inhibitor and its enzyme target to fine-tune biological activity. While direct optimization studies on this compound are not prevalent in the literature, these principles of modifying key pharmacophores guide the design of all compounds within this structural class.

Pharmacological and Biological Activity Investigations

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of Celecoxib (B62257) Carboxylic Acid Methyl Ester has been explored through various studies to elucidate its mechanism of action and potential therapeutic effects. These investigations have primarily centered on its ability to inhibit key enzymes involved in inflammation and its impact on cellular processes related to the inflammatory response.

The inhibitory activity of Celecoxib Carboxylic Acid Methyl Ester against several enzyme systems has been a focal point of research, aiming to understand its molecular interactions and differentiate its profile from its parent compound, celecoxib.

While this compound retains the fundamental structural elements of celecoxib, a known selective COX-2 inhibitor, its own inhibitory activity against COX-1 and COX-2 is not extensively documented in publicly available literature. vulcanchem.com The structural modifications inherent in the methyl ester form, while preserving the core pharmacophore responsible for COX-2 interaction, may alter its binding affinity and selectivity. For comparison, its metabolic precursor, Celecoxib Carboxylic Acid, demonstrates a weak inhibitory effect on both COX-1 and COX-2, with a reported half-maximal inhibitory concentration (IC50) of 100 μM for both enzymes. americanchemicalsuppliers.com This suggests that the conversion of the sulfonamide group to a carboxylic acid, and subsequently to a methyl ester, could significantly modulate its cyclooxygenase inhibitory properties. Further specific enzymatic assays are required to definitively quantify the IC50 values of this compound for both COX-1 and COX-2.

Table 1: Cyclooxygenase (COX) Inhibition Data

CompoundTarget EnzymeIC50
Celecoxib Carboxylic AcidCOX-1100 μM americanchemicalsuppliers.com
Celecoxib Carboxylic AcidCOX-2100 μM americanchemicalsuppliers.com
This compoundCOX-1Data not available
This compoundCOX-2Data not available

Note: The data for Celecoxib Carboxylic Acid is provided for comparative context. Specific inhibitory concentrations for this compound are not currently available in the reviewed literature.

Research indicates that this compound exhibits a more pronounced inhibitory effect on Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, when compared to its parent compound, celecoxib. veeprho.com These enzymes are crucial in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including tumor invasion and metastasis. The enhanced inhibition of MMP-2 and MMP-9 by the methyl ester derivative suggests that the structural alteration from a sulfonamide to a methyl carboxylate group may confer a higher affinity for the active sites of these specific metalloproteinases. The precise mechanism and quantitative inhibition constants for MMP-2 and MMP-9 by this compound warrant further detailed investigation.

Table 2: Matrix Metalloproteinase (MMP) Inhibition Profile

CompoundTarget EnzymeInhibitory Activity
This compoundMMP-2Enhanced inhibition compared to Celecoxib veeprho.com
This compoundMMP-9Enhanced inhibition compared to Celecoxib veeprho.com

There is currently no specific information available in the scientific literature regarding the in vitro inhibitory activity of this compound against Phosphodiesterase 5 (PDE5) or Lipoxygenase (LOX). Comprehensive enzymatic assays would be necessary to determine if this compound has any significant effect on these or other enzyme systems.

Detailed studies on the direct effect of this compound on the production of key inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models are not readily found in the existing literature. While the parent compound, celecoxib, has been shown to modulate these inflammatory mediators, it cannot be assumed that the methyl ester derivative possesses the same activity profile. Cellular-based assays are required to ascertain the specific impact of this compound on the production of these and other cytokines and inflammatory molecules.

The antioxidant potential of this compound has not been specifically evaluated in published research. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, would be needed to determine if this compound possesses any significant free radical scavenging or antioxidant capabilities.

Enzyme Inhibition Studies

In Vivo Biological Evaluation in Animal Models

In vivo studies are crucial for determining the potential therapeutic effects and physiological responses to a chemical compound in a living organism. However, based on a comprehensive review of scientific literature, specific in vivo biological evaluations of this compound in animal models are not documented. The compound is most frequently cited as a precursor or intermediate in the synthesis of other celecoxib derivatives and related compounds that are then subjected to biological testing. scbt.comsynthinkchemicals.com

A thorough search of scientific databases reveals a lack of specific studies investigating the anti-inflammatory activity of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema or cotton pellet granuloma tests. While numerous studies have detailed the anti-inflammatory effects of celecoxib and its other derivatives, nih.govmdpi.comsciforum.net equivalent data for the methyl ester derivative is not present in the available literature. Research has instead focused on synthesizing and evaluating other derivatives, such as carboxylic acid-substituted isosteres of celecoxib, which have shown promising anti-inflammatory potential in vivo. nih.govresearchgate.net

There is no direct evidence from in vivo animal studies to support or refute the antitumor and antimetastatic effects of this compound. The antitumor properties of the parent compound, celecoxib, have been investigated in various cancer models. nih.gov Furthermore, numerous pyrazole (B372694) derivatives, the core scaffold of celecoxib, have been synthesized and evaluated for their anticancer activities. nih.govmeddocsonline.orgresearchgate.netjapsonline.comnih.gov However, specific in vivo data on the efficacy of this compound in tumor-bearing animal models is absent from the current scientific literature.

Investigations into the radioprotective potential of chemical compounds are essential for developing agents that can mitigate the harmful effects of radiation. While there is research on the radioprotective effects of celecoxib, there are no specific in vivo studies available that evaluate the radioprotective potential of this compound in animal models exposed to radiation.

The analgesic properties of a compound are typically assessed in animal models of pain, such as the acetic acid-induced writhing test or the hot plate test. A review of the available scientific literature indicates a lack of specific studies designed to evaluate the analgesic activity of this compound in such in vivo models. In contrast, the analgesic effects of celecoxib and its other derivatives have been documented. nih.govmdpi.com

Metabolic Research and Biotransformation Pathways

Metabolic Fate in Biological Systems

The metabolism of celecoxib (B62257) is a multi-step process that transforms the parent drug into more water-soluble compounds for easier elimination. researchgate.net This process is crucial for the drug's clearance from the body.

Oxidative Metabolism and Hydroxylation of Methyl Moiety

The initial and primary metabolic transformation of celecoxib involves the oxidation of its methyl group. nih.govnih.gov This reaction, known as methyl hydroxylation, is catalyzed by cytochrome P450 enzymes and results in the formation of a primary alcohol metabolite, hydroxycelecoxib. nih.govclinpgx.org This step is a critical precursor to the formation of the carboxylic acid metabolite. nih.govnih.gov

Formation of Carboxylic Acid Metabolite

Following the initial hydroxylation, the hydroxycelecoxib metabolite undergoes further oxidation. nih.govnih.gov This subsequent step is facilitated by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2, which convert the primary alcohol into a carboxylic acid. nih.govnih.gov This resulting metabolite, celecoxib carboxylic acid, is a major metabolite found in the bloodstream. nih.govcaymanchem.com It is important to note that this carboxylic acid metabolite is inactive and does not inhibit COX enzymes. caymanchem.comdrugbank.com

Glucuronidation of Metabolites

To further increase water solubility and facilitate excretion, the carboxylic acid metabolite of celecoxib undergoes a process called glucuronidation. nih.govresearchgate.net This involves the conjugation of the carboxylic acid metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govclinpgx.org This results in the formation of an acyl glucuronide, specifically the 1-O-glucuronide of the carboxylic acid metabolite. researchgate.netresearchgate.net Glucuronide conjugates of the hydroxymethyl metabolite are also formed. nih.govresearchgate.net

Enzymatic Contributions to Metabolism (e.g., Cytochrome P450 Enzymes)

The metabolism of celecoxib is heavily reliant on the function of specific enzymes, particularly those from the cytochrome P450 (CYP) superfamily.

Key Enzymes in Celecoxib Metabolism:

Enzyme FamilySpecific Enzyme(s)Role in Metabolism
Cytochrome P450CYP2C9 The primary enzyme responsible for the initial methyl hydroxylation of celecoxib. nih.govpharmgkb.orgnih.gov
CYP3A4Plays a minor role in the hydroxylation of celecoxib. nih.govpharmgkb.orgnih.gov
CYP2D6While not a primary metabolizer, celecoxib can inhibit this enzyme. In individuals with reduced CYP2C9 activity, CYP2D6's contribution to celecoxib metabolism may become more significant. nih.govnih.gov
Alcohol DehydrogenaseADH1 and ADH2Catalyze the oxidation of hydroxycelecoxib to carboxycelecoxib. nih.govnih.gov
UDP-glucuronosyltransferasesUGTsCatalyze the glucuronidation of the carboxylic acid metabolite. nih.govclinpgx.org

Genetic variations (polymorphisms) in the CYP2C9 gene can significantly impact the metabolism of celecoxib. nih.govnih.gov Individuals with certain CYP2C9 variants, such as CYP2C9*3, exhibit markedly slower metabolism, leading to increased plasma concentrations of celecoxib. nih.govdrugbank.combohrium.com

Excretion Pathways of Metabolites

The metabolites of celecoxib are eliminated from the body through both urine and feces. nih.govpharmgkb.org Studies have shown that after oral administration, approximately 57% of the dose is excreted in the feces and 27% in the urine. drugbank.comnih.gov The primary metabolite found in both urine and feces is the carboxylic acid metabolite. researchgate.netdrugbank.com In feces, both unchanged celecoxib and its carboxylic acid metabolite are the major components. nih.gov The amount of the acyl glucuronide metabolite excreted in the urine is relatively small. researchgate.net

Excretion of Celecoxib and its Metabolites:

Excretion RoutePercentage of DoseMajor Components
Feces~57%Unchanged Celecoxib, Carboxylic Acid Metabolite nih.govdrugbank.com
Urine~27%Carboxylic Acid Metabolite, Acyl Glucuronide researchgate.netdrugbank.com

Analytical Method Development and Impurity Profiling in Research

Development of Quantitative Analytical Methods

The accurate quantification of Celecoxib (B62257) Carboxylic Acid Methyl Ester is crucial for maintaining the quality of the Celecoxib drug substance. This requires the development of sensitive and specific analytical methods tailored to this particular compound.

Chromatographic Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of pharmaceutical impurities. For Celecoxib Carboxylic Acid Methyl Ester, a reversed-phase HPLC (RP-HPLC) method is the typical approach. While specific validated methods for this exact ester are not widely published, methods developed for Celecoxib and its other impurities can be adapted.

A general HPLC method for analyzing Celecoxib and its related compounds would likely utilize a C18 column with a gradient elution. The mobile phase would typically consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where both Celecoxib and its impurities exhibit significant absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity, making it an invaluable tool for impurity profiling. An LC-MS method for this compound would couple the separation power of HPLC with the precise mass detection of a mass spectrometer. This technique allows for the unambiguous identification and quantification of the impurity, even at trace levels. The mass spectrometer would be operated in a selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for enhanced specificity.

Table 1: Representative HPLC Method Parameters for Analysis of Celecoxib and Related Impurities

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.01 M Phosphate Buffer, pH 3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at approximately 254 nm
Injection Volume 10 - 20 µL

Note: These are general conditions and would require optimization and validation for the specific analysis of this compound.

Spectroscopic Techniques (e.g., UV-Spectroscopy)

UV-Visible spectroscopy can be employed as a straightforward and rapid quantitative method, provided that this compound has a distinct chromophore and its UV spectrum does not significantly overlap with that of Celecoxib or other co-eluting impurities. The wavelength of maximum absorbance (λmax) for the ester would need to be determined. A calibration curve would then be constructed by measuring the absorbance of standard solutions of known concentrations. However, due to the potential for spectral overlap with the parent drug and other impurities, UV-spectroscopy is often less specific than chromatographic methods and is typically used for preliminary analysis or in conjunction with a separation technique.

Validation of Analytical Methods for Research Use

Any analytical method developed for the quantification of this compound must be validated to ensure its reliability, accuracy, and precision for research purposes. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines. amazonaws.comijprajournal.comyoutube.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: ICH Validation Parameters for an Impurity Quantification Method

Validation CharacteristicRequirements
Specificity Demonstration of no interference from placebo and other impurities. Peak purity analysis.
Linearity Correlation coefficient (r²) ≥ 0.99
Range From LOQ to 120% of the impurity specification limit
Accuracy Typically 80-120% recovery of the analyte
Precision (Repeatability) RSD ≤ 5%
Precision (Intermediate) RSD ≤ 10%
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Robustness No significant change in results with minor variations in method parameters

Impurity Identification and Characterization

The thorough identification and characterization of impurities are critical steps in ensuring the quality and safety of a pharmaceutical product.

Detection of Process-Related Impurities

This compound is considered a process-related impurity, meaning it is likely formed during the synthesis of Celecoxib. Its formation could potentially arise from the esterification of a carboxylic acid-containing intermediate or the degradation of another related compound under specific reaction conditions. The detection of this impurity is primarily achieved through sensitive chromatographic techniques like HPLC and LC-MS during the routine analysis of Celecoxib batches. The presence of a peak at a specific retention time, which is absent in a pure reference standard of Celecoxib, would indicate the presence of an impurity.

Isolation and Structural Elucidation of Impurities

Once detected, the unknown impurity must be isolated for structural elucidation. Preparative HPLC is a common technique used for isolating sufficient quantities of the impurity from the bulk drug substance. The isolated compound is then subjected to a battery of spectroscopic techniques to determine its chemical structure.

Mass Spectrometry (MS): Provides the molecular weight of the impurity and information about its fragmentation pattern, which helps in deducing the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for determining the complete chemical structure, including the connectivity of atoms and stereochemistry.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

The combined data from these techniques allows for the unambiguous identification of the impurity as this compound.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Therapeutic Potential

The development of new chemical entities based on the celecoxib (B62257) scaffold is a promising avenue of research. The primary goals are to enhance therapeutic efficacy, reduce potential side effects, and improve physicochemical properties.

One approach involves the synthesis of isosteres, where certain atoms or groups of atoms are replaced with others that have similar physical or chemical properties. A study detailed the synthesis and evaluation of twenty-four isosteric derivatives of celecoxib substituted with carboxylic acid. nih.gov Molecular docking studies confirmed that these derivatives successfully fit into the binding pocket of the COX-2 enzyme, with the added carboxyl group enhancing the interaction. nih.gov One particular derivative, compound 5l, demonstrated a higher selectivity towards COX-2 (Selectivity Index = 295.9) compared to celecoxib (SI = 261.3) and showed potent anti-inflammatory activity with a reduced risk of gastrointestinal issues. nih.gov

Another strategy is the creation of hybrid molecules that combine the pharmacophore of celecoxib with other biologically active moieties. Researchers have synthesized and evaluated neolignans-celecoxib hybrids which exhibited anti-inflammatory activity and inhibited P-selectin, a protein related to platelet activation. researchgate.net This suggests a potential for developing anti-inflammatory drugs with antithrombotic properties. researchgate.net

Furthermore, modifications to the core structure have yielded derivatives with unique properties. A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety were synthesized. acs.org Interestingly, while some of these compounds, like (±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid (compound 16), showed higher in vivo anti-inflammatory activity than celecoxib, they did not inhibit COX-1 or COX-2 in vitro. acs.org This suggests an alternative mechanism of action and a more favorable gastrointestinal side effect profile. acs.org Similarly, selenium-containing derivatives of celecoxib have been developed, with modifications at the 3- and 5-positions of the pyrazole (B372694) ring, to explore new biological activities. nih.gov

The synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides represents another class of derivatives. nih.govmdpi.com These compounds were derived from celecoxib by reacting it with alkyl/aryl isothiocyanates. nih.govmdpi.com One derivative, compound 1a, showed notable anti-inflammatory and analgesic activities without causing significant tissue damage in preclinical models. nih.gov

Table 1: Selected Novel Derivatives of Celecoxib and Their Therapeutic Potential

Derivative Name/Class Key Modification Reported Therapeutic Enhancement Reference
Carboxylic acid-substituted isosteres (e.g., compound 5l) Introduction of a carboxyl group Higher COX-2 selectivity and potent anti-inflammatory activity with reduced ulcer index compared to celecoxib. nih.gov nih.gov
Neolignan-celecoxib hybrids Hybridization with neolignans Anti-inflammatory activity and inhibition of P-selectin, suggesting antithrombotic properties. researchgate.net researchgate.net
(±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid (compound 16) Aminooxy-propionic acid substitution Higher in vivo anti-inflammatory activity and more favorable gastrointestinal profile than celecoxib, despite no in vitro COX inhibition. acs.org acs.org
N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (compound 1a) Addition of a sulfonylthiourea group Exhibited significant analgesic and anti-inflammatory activities. nih.gov nih.gov
Salicylic Acid Analogues Replacement of the sulfonamide group with a methyl salicylate moiety Resulted in selective COX-1 inhibitors, a shift from celecoxib's COX-2 selectivity. jst.go.jp jst.go.jp

Mechanistic Elucidation of Biological Activities

While celecoxib is well-known as a selective COX-2 inhibitor, research continues to uncover a broader range of biological mechanisms that contribute to its therapeutic effects, particularly in oncology. These COX-2 independent pathways are a key focus for understanding the full potential of celecoxib and its derivatives.

Studies have shown that celecoxib's anticancer effects are not solely dependent on COX-2 inhibition. news-medical.net The drug can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that feed tumors). eurekalert.orgnih.govclinpgx.org In breast cancer models, celecoxib treatment was associated with an increase in the pro-apoptotic Bax protein and reduced activity of the anti-apoptotic protein Akt. eurekalert.org This suggests a direct influence on the molecular machinery of cell death. eurekalert.org

The Hippo-YAP signaling pathway has been identified as another target. In models of neurofibromatosis type II (NF2), celecoxib was found to slow tumor growth by inhibiting the Hippo-YAP pathway, which is crucial for the proliferation and survival of NF2 tumor cells. ecancer.org

Other identified molecular targets include:

3-phosphoinositide-dependent kinase-1 (PDK-1): Celecoxib can directly bind to and inhibit PDK-1, which is part of a signaling pathway that promotes cell survival. nih.govdrugbank.com

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA): Binding and inhibition of this enzyme by celecoxib can lead to increased calcium levels in the cytosol, triggering endoplasmic reticulum stress and subsequent apoptosis. nih.gov

Carbonic Anhydrases (CA): Celecoxib is a potent inhibitor of certain carbonic anhydrase isoforms, such as CA9 and CA12, which are associated with tumor development. nih.gov

Cadherin-11 (CDH11): The drug also binds to this protein, which is thought to be involved in tumor progression. drugbank.com

These findings indicate that celecoxib is a multi-target agent, and its anticancer effects likely arise from a combination of COX-2-dependent and independent mechanisms. dovepress.com Elucidating these complex pathways is crucial for identifying which patient populations might benefit most from celecoxib therapy and for designing new derivatives with enhanced activity against these specific targets. musechem.com

Exploration of New Therapeutic Applications

The expanding understanding of celecoxib's mechanisms of action has opened doors to repurposing it for new therapeutic applications beyond its traditional use for pain and inflammation. musechem.com

Oncology: A significant body of research points to the potential of celecoxib in cancer prevention and treatment. news-medical.netdovepress.com It has been investigated in various cancers, including breast, lung, colorectal, and prostate cancer. nih.govnih.gov Studies have shown that celecoxib can slow the growth rate of cancer cells in animal models and may prevent the growth of polyps in patients with a high risk of colorectal cancer. news-medical.netecancer.org The anticancer effects are attributed to its ability to reduce the production of prostaglandins, which can promote tumor growth, and to induce apoptosis through various signaling pathways. eurekalert.orgecancer.org

Neuroinflammation and Neuroprotection: There is growing interest in the role of celecoxib in neurological conditions characterized by inflammation.

Hydrocephalus: In animal models of experimental hydrocephalus, celecoxib administration improved neurobehavioral responses, which was attributed to a reduction in neuroinflammation and astrogliosis. nih.gov

Alzheimer's Disease: Research suggests that soluble forms of amyloid-β peptide can induce neurotoxicity and cognitive dysfunction, partly through COX-2-mediated inflammatory pathways. nih.gov In rat models, celecoxib treatment prevented cognitive impairment and neuroinflammation induced by soluble amyloid-β, suggesting it could be a potential therapeutic to counteract these effects. nih.gov

Demyelination: In a zebrafish model of demyelination, celecoxib treatment was shown to improve the inflammatory and immune microenvironment, suppress apoptosis, and promote tissue regeneration. dovepress.com It achieved this by inhibiting the expression of COX-2 and the apoptosis-related proteins caspase-3 and caspase-7. dovepress.com

Mental Health Disorders: The link between inflammation and psychiatric conditions is an emerging field of study. Major depressive disorder (MDD) has been associated with a pro-inflammatory state, including the activation of microglia and upregulation of COX-2. centerwatch.com Clinical studies are exploring whether celecoxib's anti-inflammatory properties can reduce neuroinflammation in brain regions implicated in mood regulation, such as the prefrontal cortex, and thereby alleviate depressive symptoms. centerwatch.com

This exploration into new therapeutic areas highlights the versatility of the celecoxib scaffold. Future research will likely focus on clinical trials to validate these preclinical findings and on developing derivatives specifically tailored for these novel applications. musechem.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.